Amlexanox
Overview
Description
Amlexanox is a tricyclic amine carboxylic acid derivative known for its anti-inflammatory, antiallergic, and immunomodulatory properties. It is primarily used to treat recurrent aphthous ulcers (canker sores) and has been utilized in Japan for treating asthma, allergic rhinitis, and conjunctivitis . The compound has also shown potential in treating metabolic and inflammatory diseases .
Mechanism of Action
Target of Action
Amlexanox primarily targets two key kinases, IKKε and TBK1 , which are enzymes linked to inflammation and metabolic regulation . It also has antagonistic effects on interleukin-3 and inhibits the release of histamine and leukotrienes .
Mode of Action
As a benzopyrano-bipyridine carboxylic acid derivative, this compound exhibits anti-inflammatory and antiallergic properties . It inhibits the chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3 . It also inhibits the activity of IKKε and TBK1, leading to the downregulation of the immune system and attenuation of downstream TBK1 signaling .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of immune responses . It also increases intracellular cAMP levels, which inhibits the release of histamine . Furthermore, it has been shown to increase the secretion of IL-6 from adipocytes through a cAMP/p38-dependent pathway .
Pharmacokinetics
This compound, when applied as a topical paste to aphthous ulcers, is largely absorbed through the gastrointestinal tract. An insignificant amount enters the bloodstream through the ulcer itself . The elimination half-life of this compound is approximately 3.5 hours, and about 17% of the drug is excreted through the kidneys .
Result of Action
This compound has been clinically proven to abort the onset, accelerate healing, and resolve the pain of aphthous ulcers (canker sores). It decreases the time ulcers take to heal . It also has anti-allergenic and anti-inflammatory properties, making it effective for atopic diseases, especially allergic asthma and rhinitis . On a molecular level, it has been shown to block IKBKE activity by interacting with the enzyme in the ATP-binding region .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in an experimental animal model of obesity, this compound was administered to examine its effects on cytokine signaling, specifically in IL-6 production . The study suggested an indirect pathway in which this compound increases the secretion of IL-6 from adipocytes through a cAMP/p38-dependent pathway .
Biochemical Analysis
Biochemical Properties
Amlexanox interacts with various enzymes and proteins in biochemical reactions. As a benzopyrano-bipyridine carboxylic acid derivative, this compound has anti-inflammatory and antiallergic properties . It inhibits the chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to significantly suppress proliferation and invasion and induce apoptosis in glioblastoma cells . Furthermore, it has been shown to alter the protein expression of the Hippo pathway by downregulating IKBKE .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to selectively inhibit TBK1 and IKK-ε, producing reversible weight loss and improved insulin sensitivity, reduced inflammation, and attenuated hepatic steatosis without affecting food intake in obese mice .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. It has been shown to inhibit TANK-binding kinase1 (TBK1) and nuclear factor kB kinase epsilon (IKKε), leading to downregulation of the immune system and attenuation of downstream TBK1 signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study conducted on a recessive cep290 zebrafish model of LCA, this compound was observed to reduce retinal cell death and improve visual function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to not only increase nonsense containing mRNAs, but also leads to synthesis of a full-length functional protein, which thus prevents nonsense-mediated mRNA decay (NMD) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Amlexanox involves several steps, starting with the synthesis of intermediates. One method involves adding methanesulfonic acid to a reactor, followed by the dropwise addition of a specific compound. The mixture is heated to 75-80°C and stirred until a light yellow liquid appears. The solution is then concentrated under reduced pressure, cooled, and crystallized to obtain the intermediate .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized to reduce waste and improve yield. The use of methanesulfonic acid as a catalyst eliminates the need for harmful solvents like benzene or chlorobenzene, making the process safer and more environmentally friendly. The catalyst can be highly recycled, reducing production costs and increasing the reaction yield to about 90% .
Chemical Reactions Analysis
Types of Reactions: Amlexanox undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Amlexanox has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving tricyclic amine carboxylic acids.
Biology: Research has explored its role in modulating immune responses and inflammation.
Comparison with Similar Compounds
Amlexanox is unique compared to other similar compounds due to its specific inhibitory effects on TBK1 and IKK-ε. Similar compounds include:
Sodium Cromoglycate: Used as a bronchodilator for asthma, it shares some structural similarities with this compound.
Paroxetine and Balanol: These compounds selectively inhibit G protein-coupled receptor kinases but differ in their primary therapeutic applications.
This compound stands out due to its broad range of applications and specific molecular targets, making it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-7(2)8-3-4-12-9(5-8)13(19)10-6-11(16(20)21)14(17)18-15(10)22-12/h3-7H,1-2H3,(H2,17,18)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRYPYWGNKJSDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022595 | |
Record name | Amlenanox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amlexanox | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.46e-01 g/L | |
Record name | Amlexanox | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
As a benzopyrano-bipyridine carboxylic acid derivative, amlexanox has anti-inflammatory and antiallergic properties. It inhibits chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3. When cells are under stress, they release an inactive form of human fibroblast growth factor 1 (FGF-1), a potent mitogen (entity that causes mitosis). Amlexanox binds to FGF1, increasing its conformational stability, sterically blocking Cu(2+) induced oxidation which normally leads to activation of FGF-1. | |
Record name | Amlexanox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01025 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
68302-57-8 | |
Record name | Amlexanox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68302-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amlexanox [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068302578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amlexanox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01025 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amlenanox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68302-57-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMLEXANOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRL1C2459K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Amlexanox | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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